In-Depth Technical Guide: 7-Bromo-1H-indole-3-sulfonyl chloride (CAS 2137914-27-1)
In-Depth Technical Guide: 7-Bromo-1H-indole-3-sulfonyl chloride (CAS 2137914-27-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-indole-3-sulfonyl chloride, with CAS registry number 2137914-27-1, is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, combining the privileged indole scaffold with a reactive sulfonyl chloride moiety, make it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its physical properties, safety data, and its strategic importance in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.
The indole ring system is a core component of numerous biologically active compounds, both natural and synthetic. The introduction of a bromine atom at the 7-position and a sulfonyl chloride group at the 3-position functionalizes the indole core for diverse chemical transformations. A recent patent has identified 7-bromo-1H-indole-3-sulfonyl chloride as a commercially available intermediate, underscoring its relevance and accessibility for research and development.[1] This guide aims to equip researchers with the essential knowledge to handle and utilize this compound effectively and safely in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis. While comprehensive experimental data for 7-bromo-1H-indole-3-sulfonyl chloride is not widely published, the following table summarizes its key identifiers.
| Property | Value | Source |
| CAS Number | 2137914-27-1 | Sigma-Aldrich |
| IUPAC Name | 7-bromo-1H-indole-3-sulfonyl chloride | Sigma-Aldrich |
| Molecular Formula | C₈H₅BrClNO₂S | Sigma-Aldrich |
| Molecular Weight | 294.56 g/mol | PubChem[2] |
Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific research applications.
Safety Data Sheet (SDS) Analysis
Hazard Identification:
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Corrosive: Sulfonyl chlorides are known to be corrosive and can cause severe skin burns and eye damage upon contact.[3][4]
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Moisture Sensitive: This compound is likely to react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.
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Irritant: Inhalation of dust or vapors may cause respiratory tract irritation.[5][6]
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Harmful if Swallowed or Inhaled: Similar to its precursor, 7-bromo-1H-indole, it is expected to be harmful if ingested or inhaled.[6]
Recommended Safety Precautions:
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles and a face shield.
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Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
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Handling:
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Avoid contact with skin, eyes, and clothing.
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Avoid breathing dust or vapors.
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Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
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Keep away from water and other incompatible materials such as strong oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.
First Aid Measures:
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In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromo and sulfonyl chloride functionalities on the indole scaffold makes 7-bromo-1H-indole-3-sulfonyl chloride a valuable intermediate in the synthesis of targeted therapeutics.
Precursor to Antitumor Agents and Kinase Inhibitors
The indole nucleus is a common feature in many kinase inhibitors, a class of drugs that block the action of specific enzymes involved in cell growth and proliferation. The precursor to the title compound, 7-bromo-1H-indole, is recognized for its role in the synthesis of antitumor agents and kinase inhibitors. This suggests that 7-bromo-1H-indole-3-sulfonyl chloride is a key reagent for introducing the indole-3-sulfonamide moiety into potential drug candidates, a common pharmacophore in this therapeutic area.
Synthesis of Antitubercular Agents
Research has highlighted the potential of 7-sulfonyl indoles as inhibitors of Mycobacterium tuberculosis. The sulfonyl group at the 7-position of the indole ring has been identified as a key feature for biological activity. While this research focuses on the final 7-sulfonyl indole products, 7-bromo-1H-indole-3-sulfonyl chloride can serve as a starting material or a related structural motif in the exploration of novel antitubercular agents.
Synthetic Workflow: Conceptual Pathway
The following diagram illustrates a conceptual synthetic workflow where 7-bromo-1H-indole-3-sulfonyl chloride can be utilized to generate a diverse library of sulfonamide derivatives for screening in drug discovery programs.
Caption: Conceptual workflow for the synthesis of diverse drug candidates from 7-bromo-1H-indole-3-sulfonyl chloride.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a general, illustrative protocol for the synthesis of a sulfonamide derivative from 7-bromo-1H-indole-3-sulfonyl chloride. Note: This is a conceptual protocol and must be adapted and optimized for specific substrates and reaction conditions.
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Reaction Setup:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
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Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride:
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Dissolve 7-bromo-1H-indole-3-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
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Reaction Progression:
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up:
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification:
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-bromo-1H-indole-3-sulfonamide derivative.
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Conclusion
7-Bromo-1H-indole-3-sulfonyl chloride is a valuable and commercially available building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in constructing molecules targeted at cancer and infectious diseases makes it a compound of significant interest to the drug discovery community. While a comprehensive dataset of its physical and safety properties is yet to be fully established in the public literature, a cautious and informed approach, based on the known reactivity of sulfonyl chlorides and related indole compounds, will enable researchers to safely and effectively harness its synthetic potential.
References
-
ORMS. Safety Data Sheet. (2016). [Link]
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PubChem. 7-bromo-1-methyl-1h-indole-3-sulfonyl chloride. [Link]
- Google Patents.
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Chem Pure. 7-bromo-1H-indole-3-sulfonamide, 95%. [Link]
Sources
- 1. 7-Bromo-1H-indole-3-carboxylic acid, CasNo.86153-25-5 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 2. 7-Bromo-1H-indole_TargetMol [targetmol.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
